2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide
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Overview
Description
2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide is a chemical compound with the molecular formula C10H14ClNO2 It is known for its unique structure, which includes a chloroacetamide group and a cyclopropylmethyl-substituted pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide typically involves the reaction of 2-chloroacetamide with a cyclopropylmethyl-substituted pyrrolidinone derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)acetamide: A structurally related compound with similar chemical properties and reactivity.
N-(Cyclopropylmethyl)-2-chloroacetamide: Another related compound with a different substitution pattern on the acetamide group.
Uniqueness
2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of the pyrrolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-4-9(14)12-8-3-10(15)13(6-8)5-7-1-2-7/h7-8H,1-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWFAXWOIVEUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(CC2=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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